H-DL-Ser-DL-Phe-DL-Arg-DL-Asn-Gly-DL-Val-Gly-DL-xiThr-Gly-DL-Met-DL-Lys-DL-Lys-DL-xiThr-DL-Ser-DL-Phe-DL-Gln-DL-Arg-DL-Ala-DL-Lys-DL-Ser-OH

Description

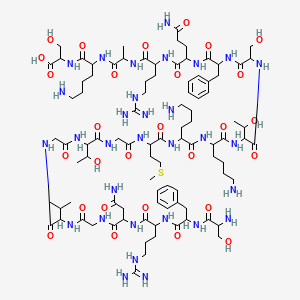

This compound is a synthetic peptide composed of 25 amino acid residues, characterized by alternating D- and L-configurations (denoted as "DL") and non-standard modifications such as xiThr (a modified threonine). Its sequence includes multiple lysine (Lys), phenylalanine (Phe), and arginine (Arg) residues, which contribute to its overall charge and hydrophilicity.

Properties

Molecular Formula |

C93H155N31O28S |

|---|---|

Molecular Weight |

2187.5 g/mol |

IUPAC Name |

2-[[6-amino-2-[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105) |

InChI Key |

ZRCUKBVXFDZBKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The amino acids are sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) to ensure the efficiency of the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive steps of deprotection and coupling, significantly reducing the time and labor required for peptide synthesis. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

This peptide has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Generally, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Key Structural Features

- DL Configurations: Unlike naturally occurring L-amino acid peptides, this compound incorporates both D- and L-forms, enhancing resistance to proteolytic degradation .

- Modified Residues : The xiThr modification (exact nature unspecified) may influence intramolecular interactions, analogous to how fluorinated residues alter electronic properties in fluorochemicals .

- Charge Profile : High lysine and arginine content confers a net positive charge, similar to antimicrobial peptides (AMPs) that target bacterial membranes .

Physicochemical Properties

A comparative analysis with structurally related peptides is summarized below:

Notes:

- The target compound’s larger size and higher charge may enhance solubility but limit membrane permeability compared to smaller peptides like .

- The xiThr modification could introduce steric hindrance or altered hydrogen bonding, similar to intramolecular interactions observed in flavonoid compounds with hydroxyl groups .

Antimicrobial Potential

For example:

Synergistic Effects

The diversity of residues in the target compound mirrors findings in Populus bud extracts, where synergistic interactions between phenylpropenoids and glycerides enhance anti-inflammatory activity . Similarly, the combination of charged (Lys, Arg) and hydrophobic (Phe, Val) residues in this peptide may amplify its bioactivity.

Challenges in Mechanistic Studies

- Structural Complexity: The mix of DL residues and xiThr complicates crystallographic and NMR analyses. For example, chemical shifts in modified residues (e.g., H3' protons in xiThr) may differ significantly from canonical amino acids, as observed in ADP-ribose derivatives .

- Environmental Fate: Like fluorochemicals, the environmental persistence of synthetic peptides with non-standard modifications requires detailed atmospheric or biodegradation studies, which are currently lacking .

Biological Activity

The compound H-DL-Ser-DL-Phe-DL-Arg-DL-Asn-Gly-DL-Val-Gly-DL-xiThr-Gly-DL-Met-DL-Lys-DL-Lys-DL-xiThr-DL-Ser-DL-Phe-DL-Gln-DL-Arg-DL-Ala-DL-Lys-DL-Ser-OH is a synthetic peptide with a complex structure comprising various amino acids. Understanding its biological activity is crucial for potential therapeutic applications, particularly in fields like endocrinology and metabolic disorders.

Structure Overview

The compound consists of 20 amino acids, including both D- and L-forms, which can influence its biological activity and stability. The general formula is .

Amino Acid Composition

| Amino Acid | Abbreviation | Quantity |

|---|---|---|

| Serine | Ser | 3 |

| Phenylalanine | Phe | 2 |

| Arginine | Arg | 3 |

| Asparagine | Asn | 1 |

| Glycine | Gly | 4 |

| Valine | Val | 1 |

| Threonine | xiThr | 2 |

| Methionine | Met | 1 |

| Lysine | Lys | 4 |

| Glutamine | Gln | 1 |

| Alanine | Ala | 1 |

The biological activity of this compound may involve several mechanisms, including:

- Hormonal Regulation : Similar peptides have been shown to mimic or enhance the action of endogenous hormones, such as glucagon-like peptide-1 (GLP-1), which plays a significant role in glucose metabolism and insulin secretion .

- Neurotransmitter Modulation : The presence of amino acids like phenylalanine and arginine suggests potential effects on neurotransmitter systems, possibly influencing mood and cognitive functions.

- Antioxidant Properties : Some components may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

Diabetes Management

Research indicates that peptides similar to this compound can act as agonists for GLP-1 receptors, making them potential candidates for the treatment of type 2 diabetes mellitus by enhancing insulin secretion and reducing glucagon levels .

Cardiovascular Health

The arginine content suggests potential benefits in cardiovascular health through the production of nitric oxide, which can improve blood flow and reduce blood pressure .

Study on GLP-1 Agonists

A clinical study involving GLP-1 receptor agonists demonstrated significant improvements in glycemic control among diabetic patients treated with similar peptide structures. Patients showed reduced HbA1c levels and weight loss over a six-month period .

Neuroprotective Effects

In vitro studies have indicated that peptides with similar compositions may offer neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by reducing amyloid-beta toxicity .

Q & A

Q. Tables

| Parameter | Analytical Method | Key Output Metrics |

|---|---|---|

| Purity | RP-HPLC | ≥95% (area under curve at 214 nm) |

| Stability (t₁/₂) | Accelerated degradation | pH 7.4: 72 hrs; pH 2.0: 12 hrs (40°C) |

| Binding Affinity (Kd) | SPR | 15 nM ± 2.1 (n=3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.